methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride
Description
Methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Properties
IUPAC Name |
methyl (3R,4R)-4-methylpiperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-3-4-9-5-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATUSYOQNXADOL-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and efficiency, often incorporating automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, which is a simple six-membered ring containing nitrogen.
Methyl piperidine-3-carboxylate: A closely related compound with similar structural features.
Uniqueness
Methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry.
Biological Activity
Methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate hydrochloride, known for its potential therapeutic applications, is a compound that has garnered attention in pharmacological research. This article delves into its biological activity, exploring its mechanisms, therapeutic implications, and relevant case studies.
- Molecular Formula : C₈H₁₆ClNO₂
- Molecular Weight : 193.67 g/mol
- CAS Number : 1009376-67-3
- Purity : Typically ≥ 97% .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. Inhibition of these enzymes can enhance cholinergic neurotransmission, potentially improving cognitive function .
- Cancer Therapy Potential : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to methyl (3R,4R)-rel-4-methylpiperidine-3-carboxylate have shown cytotoxic effects against various tumor cell lines . The introduction of the piperidine ring is believed to enhance interaction with cellular targets.
- Receptor Modulation : The compound may interact with various receptors, including muscarinic acetylcholine receptors (mAChRs), which are implicated in cell proliferation and resistance to apoptosis in cancer .
1. Neurodegenerative Diseases
The cholinesterase inhibitory activity suggests potential use in treating Alzheimer's disease by improving cognitive function through enhanced cholinergic signaling.
2. Cancer Treatment
The ability to induce apoptosis in cancer cells positions this compound as a candidate for further development in oncology.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
